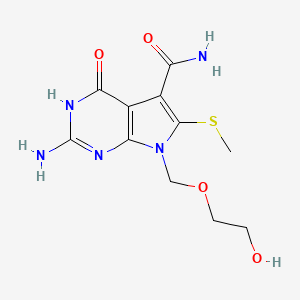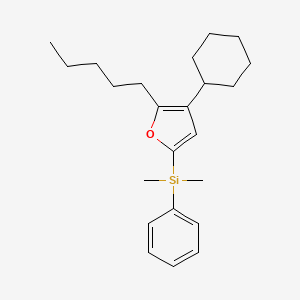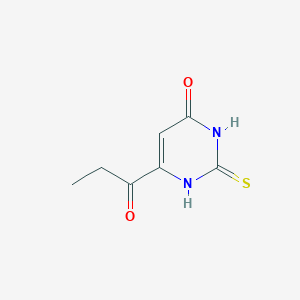
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The hydroxyethoxy and methylthio groups are introduced through nucleophilic substitution reactions.
Final Coupling: The carboxamide group is added in the final step through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes several types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Lacks the methylthio group.
2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of both the hydroxyethoxy and methylthio groups in 2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
127945-64-6 |
|---|---|
Molecular Formula |
C11H15N5O4S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N5O4S/c1-21-10-5(7(12)18)6-8(14-11(13)15-9(6)19)16(10)4-20-3-2-17/h17H,2-4H2,1H3,(H2,12,18)(H3,13,14,15,19) |
InChI Key |
XHSHSQUPDNULPA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)



![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)



![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)

